4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
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Overview
Description
4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Coupling with Thiophene: The thiophene moiety can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated indole.
Formation of the Benzamide: The final step involves the formation of the benzamide group through the reaction of the indole-thiophene intermediate with a benzoyl chloride derivative under basic conditions.
Chemical Reactions Analysis
4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Scientific Research Applications
4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The compound may exert its effects through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
5-fluoroindole: Known for its antiviral and anticancer properties.
Indomethacin: An anti-inflammatory drug with a similar indole core structure
These compounds share the indole core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C21H17FN2OS |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-fluoro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17FN2OS/c1-24(21(25)14-8-10-15(22)11-9-14)20(19-7-4-12-26-19)17-13-23-18-6-3-2-5-16(17)18/h2-13,20,23H,1H3 |
InChI Key |
VDQKEDIWFKDQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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